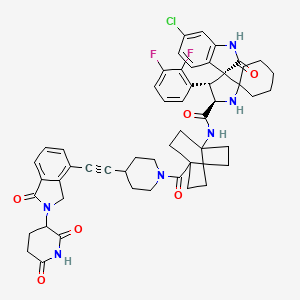
AA-289
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AA-289 is a novel potent MDM2 degrader.
Scientific Research Applications
1. Applications in Understanding Cell Cycle Control and Transformation
Research on AA-289 has contributed significantly to the understanding of cell cycle control. A study by Bellett et al. (1985) explored the role of adenovirus transformation region E1A gene products in rat and human cells. They discovered that the 289-amino-acid (aa) E1A product is essential for cell cycle effects in rat cells, highlighting the specific role of this compound in altered cell cycle control (Bellett et al., 1985).
2. Advances in Amino Acid Analysis
The advancements in amino acid analysis, particularly related to this compound, have been significant. Poinsot et al. (2014) presented new developments in amino acid (AA) analysis using capillary electromigration methods, focusing on the analysis of neurochemical or clinical studies, metabolomics for plant extracts and biological fluids, and applications in food and agricultural research (Poinsot et al., 2014).
3. In-Depth Study of Adenovirus Type 5 E1A Proteins
Another study by Haley et al. (1984) investigated the transformation properties of adenovirus type 5 mutants that express different E1A gene products. They found that the 289-amino-acid (AA) protein encoded by the E1A gene plays a crucial role in transforming rat embryo fibroblast and baby rat kidney cells. This research provides insights into the distinct functions of the E1A 289-AA protein in cellular transformation (Haley et al., 1984).
4. Role of this compound in Immune Response
The immune response to proteins involving this compound has been a subject of interest. For instance, Werlé et al. (1998) researched the immune response to a baculovirus-expressed protein fragment (aa 190-289) of the respiratory syncytial virus (RSV) fusion protein. Their findings suggest that the aa sequence 190-289 represents a major immunogenic region of the RSV fusion protein, underscoring the significance of this compound in immune response studies (Werlé et al., 1998).
5. Transgenic Expression Studies
Yang et al. (2002) conducted transgenic expression studies in mouse lung to reveal the distinct biological roles of adenovirus type 5 E1A 243- and 289-amino-acid proteins. This research demonstrated the different biological effects caused by these two Ad5 E1A products when expressed in vivo, highlighting the role of the 289-aa protein in proapoptotic injury and acute pulmonary proinflammation (Yang et al., 2002).
properties
Molecular Formula |
C52H53ClF2N6O6 |
|---|---|
Molecular Weight |
931.4788 |
InChI |
InChI=1S/C52H53ClF2N6O6/c53-32-12-13-36-38(28-32)56-47(66)52(36)41(34-8-5-9-37(54)42(34)55)43(58-51(52)18-2-1-3-19-51)45(64)59-50-23-20-49(21-24-50,22-25-50)48(67)60-26-16-30(17-27-60)10-11-31-6-4-7-33-35(31)29-61(46(33)65)39-14-15-40(62)57-44(39)63/h4-9,12-13,28,30,39,41,43,58H,1-3,14-27,29H2,(H,56,66)(H,59,64)(H,57,62,63)/t39?,41-,43+,49?,50?,52+/m0/s1 |
InChI Key |
SBJPXLHDYOCNCC-BWVGHQDWSA-N |
SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC45CCC(CC4)(CC5)C(=O)N6CCC(CC6)C#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O)C1=C(C(=CC=C1)F)F)C1=C(C=C(C=C1)Cl)NC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AA-289; AA 289; AA289 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



